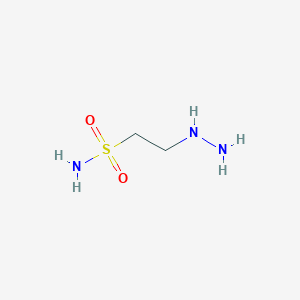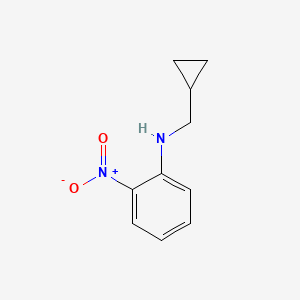
2-Hydrazinylethane-1-sulfonamide
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Target of Action:
2-Hydrazinylethane-1-sulfonamide, also known as sulfonamide , belongs to a class of chemotherapeutic agents. Its primary target is dihydropteroate synthase (DHPS) , an enzyme involved in the synthesis of folic acid . Folic acid is essential for DNA production in bacteria, making DHPS a critical target for inhibiting bacterial growth .
Mode of Action:
Here’s how this compound interacts with DHPS:
- Sulfonamides are structural analogs of p-aminobenzoic acid (PABA) , which is a precursor in the folic acid synthesis pathway. By mimicking PABA, sulfonamides competitively inhibit DHPS. This disruption prevents the formation of dihydropteroic acid, a crucial intermediate in folic acid synthesis. Without sufficient folic acid, bacteria cannot synthesize DNA, RNA, and other essential molecules. Consequently, bacterial growth is halted .
Action Environment:
Environmental factors play a role:
- Altered pH affects sulfonamide solubility and absorption. Stability may vary under different temperature conditions. Moisture can impact sulfonamide stability.
Safety and Hazards
The safety information for 2-Hydrazinylethane-1-sulfonamide includes several hazard statements such as H302, H312, H315, H319, H332, H335 . These indicate that the compound is harmful if swallowed, in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation .
Biochemische Analyse
Biochemical Properties
2-Hydrazinylethane-1-sulfonamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with carbonic anhydrase, an enzyme that catalyzes the conversion of carbon dioxide and water to bicarbonate and protons. This interaction is crucial for maintaining acid-base balance in tissues and organs. Additionally, this compound has been shown to inhibit dihydropteroate synthetase, an enzyme involved in the folate synthesis pathway, which is essential for DNA synthesis and repair .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the mitogen-activated protein kinase (MAPK) signaling pathway, which plays a critical role in cell proliferation, differentiation, and apoptosis. Furthermore, this compound can alter the expression of genes involved in oxidative stress response, leading to changes in cellular metabolism and redox balance .
Molecular Mechanism
The molecular mechanism of action of this compound involves several binding interactions with biomolecules. It binds to the active site of carbonic anhydrase, inhibiting its activity and thereby affecting the acid-base balance in cells. Additionally, this compound acts as an inhibitor of dihydropteroate synthetase by binding to its active site, which disrupts the folate synthesis pathway. This inhibition can lead to reduced DNA synthesis and repair, ultimately affecting cell proliferation and survival .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. It has been found that the compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods. Long-term exposure to this compound in in vitro studies has shown that it can lead to sustained inhibition of carbonic anhydrase and dihydropteroate synthetase, resulting in prolonged effects on cellular metabolism and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit carbonic anhydrase and dihydropteroate synthetase without causing significant toxicity. At higher doses, this compound can induce toxic effects, including oxidative stress, cellular apoptosis, and organ damage. These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications to minimize toxicity while maximizing efficacy .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes such as carbonic anhydrase and dihydropteroate synthetase. These interactions can affect metabolic flux and metabolite levels within cells. For example, inhibition of carbonic anhydrase can lead to altered bicarbonate and proton levels, impacting cellular pH and metabolic processes. Similarly, inhibition of dihydropteroate synthetase can disrupt folate metabolism, affecting DNA synthesis and repair .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins. The compound is known to interact with solute carrier (SLC) transporters, which facilitate its uptake and distribution across cellular membranes. Additionally, binding proteins within the cytoplasm can influence the localization and accumulation of this compound in specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with enzymes such as carbonic anhydrase and dihydropteroate synthetase. Additionally, post-translational modifications and targeting signals can direct this compound to specific organelles, such as the mitochondria, where it can exert its effects on cellular metabolism and function .
Vorbereitungsmethoden
The synthesis of 2-Hydrazinylethane-1-sulfonamide involves several steps and can be achieved through different synthetic routes. One common method is the reaction of ethane-1-sulfonyl chloride with hydrazine hydrate under controlled conditions . The reaction typically takes place in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.
Analyse Chemischer Reaktionen
2-Hydrazinylethane-1-sulfonamide undergoes various chemical reactions due to the presence of both the sulfonamide and hydrazine functional groups. Some of the common reactions include:
Nucleophilic Substitution: The hydrazine group can act as a nucleophile and attack electrophilic centers on other molecules, leading to the formation of substituted products.
Condensation Reactions: The hydrazine group can react with aldehydes or ketones to form hydrazones, which are useful intermediates in organic synthesis.
Vergleich Mit ähnlichen Verbindungen
2-Hydrazinylethane-1-sulfonamide can be compared with other sulfonamide compounds such as sulfamethazine and sulfadiazine . While all these compounds share the sulfonamide functional group, this compound is unique due to the presence of the hydrazine group, which imparts additional reactivity and potential for forming diverse chemical structures. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Similar Compounds
- Sulfamethazine
- Sulfadiazine
- Sulfanilamide
Eigenschaften
IUPAC Name |
2-hydrazinylethanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H9N3O2S/c3-5-1-2-8(4,6)7/h5H,1-3H2,(H2,4,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNCLHDDODHEKNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS(=O)(=O)N)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H9N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1039961-64-2 | |
| Record name | 2-hydrazinylethane-1-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[(2-Chlorobenzyl)thio]-1-propanamine](/img/structure/B1414963.png)
amine](/img/structure/B1414966.png)





![1-[4-(2-Methylpropoxy)phenyl]cyclopentane-1-carbonitrile](/img/structure/B1414977.png)
![5,5-difluoro-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0,3,7]dodeca-1,3(7),8,11-tetraen-11-amine](/img/structure/B1414978.png)



